Geranylgeranylisopropanol

Description

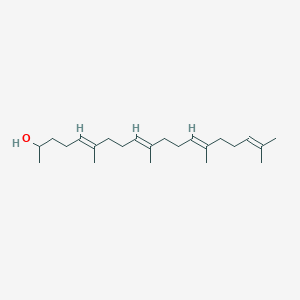

Structure

3D Structure

Properties

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17,23-24H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOZEIOCRSIRHY-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109826-68-8 | |

| Record name | 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-ol, (5E,9E,13E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl geranyl propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,10,14,18-TETRAMETHYL-5,9,13,17-NONADECATETRAEN-2-OL, (5E,9E,13E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N76D6SE9WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Geranylgeranylisopropanol

Regulatory Mechanisms Governing Geranylgeranylisopropanol Biosynthesis

The production of this compound is tightly controlled at multiple levels, ensuring a balanced supply of this and other essential isoprenoid molecules. The regulation of its immediate precursor, Geranylgeranyl diphosphate (B83284) (GGPP), is particularly critical.

Transcriptional Regulation of Biosynthetic Gene Expression

The synthesis of GGP is contingent on the availability of its precursor, GGPP, which is produced by the enzyme Geranylgeranyl Diphosphate Synthase (GGPPS). The expression of the GGPPS gene is subject to transcriptional regulation. Studies have shown that various stimuli can modulate the transcription of GGPPS isoforms. For instance, in plants, the expression of a specific GGPPS gene, SdGGPPS2, was significantly increased upon exposure to methyl jasmonate and yeast extract. nih.gov

The final step in GGP biosynthesis, the dephosphorylation of GGPP, is catalyzed by a Type 1 polyisoprenoid diphosphate phosphatase (PDP1), also known as phospholipid phosphatase 6 (PLPP6) or phosphatidic acid phosphatase type 2 domain-containing protein 2 (PPAPDC2). nih.govgenecards.org The transcriptional regulation of the gene encoding this phosphatase is a key control point. Analysis of the promoter region of the human PLPP6 gene has identified potential binding sites for a number of transcription factors, suggesting a complex regulatory network. genecards.org

Table 1: Potential Transcription Factors Regulating the Human PLPP6 Gene

| Transcription Factor | Potential Role |

| KLF6 | Involved in cell proliferation and differentiation. |

| SP1 | A ubiquitous transcription factor involved in the expression of numerous housekeeping and tissue-specific genes. |

| ATF2 | A member of the ATF/CREB family of transcription factors, often involved in stress responses. |

| HNF-4 | A key regulator of genes involved in lipid and cholesterol metabolism. nih.gov |

| ARP-1 | A nuclear hormone receptor that can repress the transcription of genes involved in lipid metabolism. nih.gov |

This table is generated based on bioinformatic predictions of transcription factor binding sites in the promoter region of the PLPP6 gene and may require further experimental validation.

Post-Transcriptional and Translational Control Mechanisms

Following transcription, the expression of genes involved in GGP biosynthesis can be further modulated at the post-transcriptional and translational levels. These mechanisms allow for rapid adjustments in enzyme levels in response to cellular needs. nih.gov Post-transcriptional regulation can involve processes such as alternative splicing, mRNA stability, and microRNA-mediated silencing. biorxiv.org For instance, the stability of mRNA transcripts for key biosynthetic enzymes can be altered, leading to changes in the amount of protein produced. biorxiv.org

Translational control mechanisms can also regulate the rate at which mRNA is translated into protein. For example, the phosphorylation of translation initiation factors can globally affect protein synthesis, while specific RNA-binding proteins can target the mRNAs of biosynthetic enzymes to either enhance or repress their translation. youtube.com While the general principles of these control mechanisms are well-established, their specific roles in regulating the enzymes directly responsible for GGP synthesis, such as PDP1, are areas of ongoing research.

Feedback and Feedforward Regulatory Loops in Isoprenoid Metabolism

The isoprenoid pathway is characterized by intricate feedback and feedforward regulatory loops that ensure metabolic homeostasis. GGP and its precursor GGPP are key players in these regulatory circuits. A prominent example is the feedback regulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate (B85504) pathway. nih.gov

Conversely, when levels of GGPP are low, HMG-CoA reductase is more stable, leading to increased production of mevalonate and its downstream products, including GGPP. This represents a feedforward mechanism to replenish the supply of essential isoprenoids.

Metabolic Fates and Catabolic Processes of this compound

Once synthesized, this compound can be utilized in various cellular processes or enter catabolic pathways for degradation and turnover.

Identification of Downstream Metabolites and Conjugates

The metabolic fate of GGP is an area of active investigation. Based on the metabolism of structurally similar diterpenoid alcohols, it is likely that GGP undergoes oxidation to form corresponding aldehydes and carboxylic acids. In human liver microsomes, other diterpenoids are known to be metabolized through dehydrogenation and oxidation reactions. nih.gov Therefore, a probable downstream metabolite of GGP is geranylgeranylisopropanoic acid.

Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation, which increase the water solubility of the molecule and facilitate its excretion. The specific conjugates of GGP have yet to be fully characterized.

Pathways of this compound Degradation and Turnover

The degradation of GGP likely follows pathways similar to those of other diterpenoids. The initial steps are expected to involve oxidation of the alcohol group, as described above. These oxidative reactions are often catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov Studies on the metabolism of anhydrocinnzeylanine, a diterpenoid, in human liver microsomes revealed that CYP3A4 is a major enzyme involved in its dehydrogenation and oxidation. nih.gov

Following initial oxidation, the resulting carboxylic acid can be further metabolized through beta-oxidation, a process that shortens the carbon chain. The complete degradation of the isoprenoid backbone would ultimately lead to smaller molecules that can enter central metabolic pathways. The precise intermediates and enzymes involved in the complete catabolism of GGP are yet to be definitively identified.

Recycling and Salvage Pathways for Isoprenoid Derivatives

The biosynthesis of isoprenoids is an energetically demanding process. To conserve resources, many organisms have developed recycling and salvage pathways that allow for the recovery and reuse of isoprenoid derivatives. These pathways are crucial for maintaining the cellular pool of isoprenoid precursors and for the synthesis of essential molecules, especially under conditions of limited resources.

Isoprenoid salvage pathways typically involve the recovery of isoprenoid alcohols, such as farnesol (B120207) and geranylgeraniol (B1671449), which are released during the degradation of prenylated proteins or other molecules. These alcohols can then be re-phosphorylated to their active pyrophosphate forms and re-enter the isoprenoid metabolic pool. This recycling mechanism is a significant way to reduce the energy cost of de novo biosynthesis. mdpi.com

One of the well-characterized salvage pathways is the recycling of farnesyl pyrophosphate (FPP). This process involves the degradation of farnesylated proteins, releasing farnesol. mdpi.com The free farnesol is then re-phosphorylated in a two-step process to regenerate FPP, which can then be used for the synthesis of various isoprenoids. nih.gov Similarly, in plants, phytol (B49457), a C20 isoprenoid alcohol that is a component of chlorophyll (B73375), can be salvaged from chlorophyll degradation and re-phosphorylated to phytyl diphosphate for use in the biosynthesis of vitamin E. mdpi.comresearchgate.net

While a specific salvage pathway for this compound has not been detailed in scientific literature, the existence of general isoprenoid recycling mechanisms suggests that if this compound were to be dephosphorylated to an alcohol form, it could potentially be re-phosphorylated and re-enter the isoprenoid pool. The enzymes involved in these salvage pathways, such as polyprenol kinases and polyprenyl-phosphate kinases, are responsible for the phosphorylation of free polyprenols like farnesol and geranylgeraniol. nih.gov

The efficiency and regulation of these salvage pathways are critical for cellular homeostasis. They provide a means to fine-tune the levels of isoprenoid precursors and end-products, ensuring that the metabolic demands of the cell are met without excessive energy expenditure on de novo synthesis. mdpi.com The study of these pathways also presents opportunities for metabolic engineering, where enhancing recycling mechanisms could lead to increased production of valuable isoprenoid compounds.

Table 1: Key Concepts in Isoprenoid Recycling

| Concept | Description | Relevance to this compound |

| De novo Biosynthesis | The synthesis of complex molecules from simple precursors. In the context of isoprenoids, this refers to the MVA and MEP pathways. | Provides the ultimate source of the geranylgeranyl backbone. |

| Salvage Pathway | A metabolic pathway that reclaims and reuses compounds from the degradation of more complex molecules. | A potential, though not explicitly documented, mechanism for recycling this compound or its precursors. |

| Isoprenoid Alcohols | Compounds like farnesol and geranylgeraniol that are released during the breakdown of prenylated molecules. | Geranylgeraniol is the direct precursor to this compound. |

| Phosphorylation | The addition of a phosphate (B84403) group to a molecule, often to activate it for further metabolic reactions. | A key step in salvage pathways to convert isoprenoid alcohols back into their active pyrophosphate forms. |

| Metabolic Economy | The principle of optimizing the use of cellular energy and resources. | Salvage pathways are a prime example of metabolic economy in isoprenoid metabolism. |

Enzymology and Molecular Mechanisms Associated with Geranylgeranylisopropanol

Enzyme Kinetics and Substrate Specificity Studies

Enzyme kinetics studies are fundamental to understanding the efficiency and behavior of an enzyme with its substrate. This involves measuring reaction rates under varying conditions to determine key parameters.

Determination of Kinetic Parameters (e.g., Km, Vmax, kcat)

The determination of kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and turnover number (kcat) is essential for quantifying an enzyme's affinity for a substrate and its catalytic efficiency. For an enzyme that either synthesizes or metabolizes Geranylgeranylisopropanol, these parameters would describe the concentration of substrate required to reach half of the maximum reaction rate (Km), the maximum rate at saturating substrate concentrations (Vmax), and the number of substrate molecules converted to product per enzyme molecule per second (kcat).

A search of scientific literature did not yield any studies that have determined these kinetic parameters for an enzyme acting on this compound.

Specificity Profiles for Isoprenoid Substrates and Analogs

Investigating an enzyme's substrate specificity reveals its preference for particular molecules. For an enzyme interacting with this compound, this would involve testing a range of other isoprenoid substrates (e.g., geranylgeraniol (B1671449), farnesol (B120207), other saturated or unsaturated isoprenoid alcohols) and structural analogs. The goal would be to understand which structural features of the substrate are critical for binding and catalysis.

There are no published studies detailing the substrate specificity profiles of enzymes for this compound.

Structural Biology of Enzymes Interacting with this compound

Structural biology provides a three-dimensional view of how an enzyme binds its substrate, which is crucial for understanding its mechanism of action.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Enzyme-Substrate Complexes

No crystal or Cryo-EM structures of an enzyme in complex with this compound are available in public databases such as the Protein Data Bank (PDB).

Site-Directed Mutagenesis for Active Site and Binding Pocket Characterization

Site-directed mutagenesis is a technique used to systematically alter the amino acid sequence of a protein. By changing specific amino acids within the presumed active site of an enzyme and then measuring the impact on its activity with this compound, researchers can identify the key residues responsible for substrate binding and catalysis.

No site-directed mutagenesis studies have been published that characterize the active site of an enzyme interacting with this compound.

Cofactor Requirements and Catalytic Mechanisms

Many enzymes require non-protein chemical compounds called cofactors to carry out their catalytic functions. The catalytic mechanism describes the step-by-step chemical process by which the substrate is converted to product. While it is known that this compound originates from the dephosphorylation of GGPP, the specific enzymes, their potential need for cofactors (such as metal ions or coenzymes), and the detailed chemical steps of the reaction are not documented.

Role of Metal Ions and Redox Coenzymes in Enzymatic Reactions

The enzymatic reactions involved in the biosynthesis of terpenes, including the precursors to this compound, are critically dependent on the presence of specific cofactors, namely metal ions and redox coenzymes.

Metal Ions:

Divalent metal ions, particularly Magnesium (Mg²⁺) and Manganese (Mn²⁺), are essential cofactors for the vast majority of terpene synthases and phosphatases. Their primary role is to facilitate the binding of the pyrophosphate moiety of the substrate, such as geranylgeranyl diphosphate (B83284) (GGPP), to the enzyme's active site. This interaction is crucial for neutralizing the negative charge of the pyrophosphate group, which in turn promotes the ionization of the substrate to form a carbocation intermediate. This carbocation is the reactive species that undergoes cyclization, rearrangement, and other modifications to generate the diverse array of terpene structures.

For instance, in the case of terpene synthases that utilize GGPP, the binding of Mg²⁺ or Mn²⁺ to conserved aspartate-rich motifs (e.g., DDxxD) in the enzyme's active site is a prerequisite for catalytic activity. nih.gov This coordination complex properly orients the substrate and facilitates the departure of the diphosphate group, initiating the catalytic cascade.

While the specific metal ion requirements for the enzyme directly producing this compound are not explicitly detailed, studies on related enzymes offer valuable insights. For example, two isoforms of geranylgeranyl diphosphate (GGPP) phosphatase isolated from Croton stellatopilosus leaves, which catalyze the dephosphorylation of GGPP to geranylgeraniol, exhibit Mg²⁺-independent activity. However, their activities are significantly inhibited by other divalent cations such as Zinc (Zn²⁺), Manganese (Mn²⁺), and Cobalt (Co²⁺) at a concentration of 1.0 mM. This suggests that while Mg²⁺ may not be essential for catalysis in these particular phosphatases, the balance of different metal ions can modulate their activity.

Redox Coenzymes:

Redox coenzymes, such as the flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH), are pivotal in enzymatic reactions involving oxidation and reduction. In the context of this compound biosynthesis, the potential involvement of a reductase enzyme suggests a role for these coenzymes.

Geranylgeranyl reductase (GGR) is an enzyme that catalyzes the hydrogenation (reduction) of the double bonds in the geranylgeranyl moiety. These enzymes are typically flavoproteins, utilizing FAD as a prosthetic group. The catalytic mechanism involves the transfer of hydride ions from a donor molecule, often NADPH, to the FAD cofactor, which then reduces the substrate. This process is essential in the biosynthesis of various compounds, including chlorophylls and tocopherols, where the geranylgeranyl group of GGPP is reduced to a phytyl group. While the direct reduction of GGPP to this compound by a specific GGR has not been extensively characterized, the known functions of GGRs highlight the importance of redox coenzymes in modifying the geranylgeranyl backbone.

The table below summarizes the roles of these key cofactors in related enzymatic reactions.

| Cofactor | Role in Enzymatic Reactions | Examples in Terpenoid Biosynthesis |

| Magnesium (Mg²⁺) | Facilitates substrate binding, neutralizes pyrophosphate charge, promotes carbocation formation. | Essential for most terpene synthases acting on GGPP. |

| Manganese (Mn²⁺) | Can often substitute for Mg²⁺ in terpene synthases. | Required by many terpene synthases for catalytic activity. |

| Zinc (Zn²⁺), Cobalt (Co²⁺) | Can act as inhibitors of certain phosphatases. | Inhibition of GGPP phosphatase activity. |

| FAD (Flavin Adenine Dinucleotide) | Acts as a prosthetic group in redox enzymes, facilitating electron transfer. | Cofactor for Geranylgeranyl Reductase (GGR). |

| NADP⁺/NADPH | Serves as a hydride donor in reductive biosynthesis. | Provides reducing equivalents for GGR-catalyzed reactions. |

Elucidation of Detailed Mechanistic Hypotheses and Experimental Validation

The precise enzymatic mechanism for the conversion of geranylgeranyl diphosphate (GGPP) to this compound is not yet fully elucidated. However, based on the known biochemistry of terpenoid metabolism, two primary mechanistic hypotheses can be proposed: a two-step dephosphorylation pathway and a direct reductive pathway.

Hypothesis 1: Two-Step Dephosphorylation Pathway

This hypothesis posits that this compound is formed through the sequential removal of the two phosphate groups from GGPP, catalyzed by one or more phosphatase enzymes.

Step 1: Formation of Geranylgeranyl Monophosphate: A pyrophosphatase could hydrolyze the terminal pyrophosphate bond of GGPP to yield geranylgeranyl monophosphate and inorganic pyrophosphate.

Step 2: Formation of Geranylgeraniol: A second phosphatase would then hydrolyze the remaining phosphate group from geranylgeranyl monophosphate to produce geranylgeraniol.

Step 3 (Potential Isomerization): The formation of this compound from geranylgeraniol would then require an isomerization reaction, potentially catalyzed by an isomerase, to convert the primary alcohol to a secondary alcohol.

Experimental evidence partially supports this pathway. Studies have identified and characterized geranylgeranyl diphosphate phosphatases from plant sources, such as Croton stellatopilosus. These enzymes show a preference for GGPP as a substrate and catalyze its dephosphorylation to geranylgeraniol. Furthermore, a human enzyme, Type 1 polyisoprenoid diphosphate phosphatase (PDP1), has been shown to hydrolyze GGPP to geranylgeraniol. However, the subsequent isomerization step to form this compound has not been experimentally validated.

Hypothesis 2: Direct Reductive Pathway

This alternative hypothesis suggests that this compound could be formed through the direct reduction of an intermediate derived from GGPP. A geranylgeranyl reductase (GGR) could potentially catalyze the reduction of a double bond within the geranylgeranyl moiety concurrently with or subsequent to the release of the diphosphate group, leading to the formation of the isopropanol (B130326) structure.

While GGRs are known to reduce the double bonds of the geranylgeranyl group, their direct involvement in forming a secondary alcohol like this compound from GGPP is not established. Experimental validation for this proposed mechanism is currently lacking in the scientific literature.

Further research, including the isolation and characterization of the specific enzyme(s) from organisms that produce this compound, is necessary to definitively elucidate the biosynthetic pathway and its detailed mechanism. Techniques such as isotopic labeling studies, in vitro enzyme assays with purified proteins, and structural biology approaches like X-ray crystallography of the enzyme-substrate complex would be invaluable in validating these mechanistic hypotheses.

Allosteric and Post-Translational Regulation of Enzyme Activity

The catalytic activity of enzymes involved in the biosynthesis of this compound and its precursors is tightly regulated to ensure a balanced production of various essential isoprenoids. This regulation occurs through allosteric mechanisms and post-translational modifications.

Identification of Allosteric Modulators and Binding Sites

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, leading to a conformational change that either activates or inhibits the enzyme's activity.

While specific allosteric modulators for the enzyme directly synthesizing this compound have not been identified, the regulation of the precursor-supplying enzyme, geranylgeranyl diphosphate synthase (GGPPS), has been studied. GGPPS activity is subject to feedback inhibition by its own product, GGPP. This product inhibition is a common regulatory mechanism in metabolic pathways, preventing the over-accumulation of a downstream metabolite. The binding of GGPP to an allosteric site on GGPPS likely induces a conformational change that reduces the enzyme's affinity for its substrates or its catalytic efficiency.

The identification of specific allosteric binding sites typically requires detailed structural and biochemical studies. X-ray crystallography of the enzyme in the presence and absence of the allosteric modulator can reveal the binding pocket and the conformational changes it induces. Site-directed mutagenesis of residues within the putative allosteric site can further validate its role in regulation.

Investigation of Phosphorylation, Glycosylation, and Other Post-Translational Modifications

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after their synthesis and can significantly alter their activity, localization, and stability. Common PTMs include phosphorylation, glycosylation, ubiquitination, and acetylation.

The study of PTMs in the context of this compound biosynthesis is an emerging area. While specific details on the PTMs of the enzyme directly responsible for its synthesis are not available, research on other enzymes in the terpenoid biosynthetic pathway provides a framework for potential regulatory mechanisms.

Phosphorylation: Reversible protein phosphorylation, catalyzed by kinases and phosphatases, is a widespread mechanism for regulating enzyme activity in response to cellular signals. It is plausible that enzymes in the this compound pathway are regulated by phosphorylation, which could alter their catalytic activity or their interaction with other proteins.

Glycosylation: The attachment of sugar moieties to proteins can influence their folding, stability, and trafficking. While less commonly associated with the regulation of catalytic activity for cytosolic enzymes, glycosylation could play a role in the localization or stability of membrane-associated enzymes in the pathway.

Investigating the PTM status of the enzymes involved in this compound synthesis would require a combination of proteomic approaches, such as mass spectrometry to identify modified residues, and biochemical assays to determine the functional consequences of these modifications.

The table below summarizes potential regulatory mechanisms for enzymes in the this compound biosynthetic pathway.

| Regulatory Mechanism | Potential Effect on Enzyme Activity | Status of Investigation for this compound Synthesis |

| Allosteric Regulation | Inhibition or activation through binding of a modulator to a non-active site. | Product feedback inhibition of GGPPS by GGPP is known. Specific modulators for the final biosynthetic enzyme are unidentified. |

| Phosphorylation | Reversible activation or inhibition of catalytic activity. | Not yet specifically investigated for enzymes directly producing this compound. |

| Glycosylation | Potential influence on protein stability and localization. | Not yet specifically investigated for enzymes in this pathway. |

| Self-Alkylation | Irreversible inactivation of the enzyme. | A known mechanism for some terpene synthases; its relevance to this compound synthesis is unknown. |

Advanced Analytical Methodologies for Research on Geranylgeranylisopropanol

Extraction and Sample Preparation from Diverse Biological Matrices

The initial and most critical step in the analysis of Geranylgeranylisopropanol from biological sources is its efficient extraction and separation from a multitude of other cellular components, particularly other lipids.

Standard lipid extraction methods, originally developed for animal tissues, are widely adapted for cellular and tissue samples containing isoprenoids like this compound. nih.gov The principle of these methods is to use a solvent system that is polar enough to overcome the interactions between lipids and cell membranes but non-polar enough to dissolve neutral lipids effectively. vliz.be The two most established protocols are the Folch and Bligh-Dyer methods.

The Folch method utilizes a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727), which is added to a tissue homogenate at a high solvent-to-sample ratio (typically 20:1). vliz.beseafdec.org This creates a monophasic system that exhaustively extracts lipids. Subsequently, a salt solution is added, inducing a phase separation that results in a lower chloroform phase containing the purified lipids and an upper aqueous phase with non-lipid contaminants. seafdec.org This method is considered a classic and reliable standard for quantitative lipid extraction. vliz.be

The Bligh-Dyer method was developed as a more rapid alternative, using a lower solvent-to-sample ratio. vliz.be It involves the initial addition of a chloroform/methanol (1:2) mixture to the sample (which should contain about 80% water) to form a single phase. vliz.begerli.com Subsequent additions of chloroform and water create a biphasic system, from which the lower chloroform layer containing the lipids is collected. gerli.com While efficient for many applications, the Bligh-Dyer method can underestimate lipid content in samples with high lipid concentrations (>2%) compared to the Folch method. vliz.be

For both methods, preliminary sample processing is crucial. Adherent cells are typically washed with a saline solution, lysed, and scraped, while suspension cells are centrifuged to form a pellet. wustl.eduavantiresearch.com Tissues are often homogenized to ensure efficient solvent penetration. seafdec.org

Following a general lipid extraction, the resulting mixture is complex, containing numerous lipid classes. To isolate this compound, further fractionation and purification are required.

Centrifugation is a fundamental preliminary step used to separate insoluble cellular debris from the soluble extract. uvm.eduabcam.com After homogenization in the extraction solvent, centrifugation pellets the precipitated proteins and other solids, allowing for the clear lipid-containing supernatant to be collected. gerli.com

Solid-Phase Extraction (SPE) is a highly effective chromatographic technique for purifying and concentrating target analytes from a complex mixture. thermofisher.com It is more robust and often more reproducible than liquid-liquid extraction for this purpose. mdpi.com The principle involves passing the crude lipid extract through a cartridge containing a solid adsorbent (the stationary phase). Based on the chosen sorbent and solvents, interfering compounds can be washed away while the analyte of interest is retained, or vice-versa. thermofisher.comelementlabsolutions.com For an intermediate polarity compound like this compound, a normal-phase sorbent (e.g., silica) could be used, where the crude extract is loaded in a non-polar solvent. Less polar lipids are eluted first, followed by the elution of this compound with a solvent of increased polarity. Alternatively, reversed-phase SPE can be used. This technique is invaluable for removing highly polar or non-polar contaminants prior to high-resolution analysis. thermofisher.com

High-Resolution Chromatographic Separation Approaches

For the detailed analysis and precise quantification of this compound, high-resolution chromatographic techniques coupled with mass spectrometry are indispensable.

Gas chromatography is a powerful tool for separating volatile compounds. However, this compound, like other long-chain alcohols, is not sufficiently volatile for direct GC analysis due to its high molecular weight and polar hydroxyl group. Therefore, chemical derivatization is a mandatory step to increase its volatility and improve its chromatographic behavior. jfda-online.comsigmaaldrich.com

Derivatization: The most common approach is silylation, which replaces the active hydrogen of the alcohol group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting silyl (B83357) ether is significantly more volatile and thermally stable, making it suitable for GC analysis. The derivatization reaction must be optimized for temperature and time to ensure complete conversion. sigmaaldrich.com

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-bleed nonpolar or semi-polar column). nist.gov The separated compounds then enter the mass spectrometer, which acts as the detector. The MS ionizes the molecules (typically with a standard 70 eV electron ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z). nist.govuni-saarland.de The resulting mass spectrum provides a molecular fingerprint that can be used for structural confirmation, often by comparison to spectral libraries. thermofisher.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for analyzing non-volatile compounds like this compound directly from a purified extract, without the need for derivatization. rsc.org It offers high sensitivity and specificity for both identification and quantification. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically employed. A C18 or, for enhanced separation of isoprenoids, a C30 stationary phase is often used. researchgate.netnih.gov Separation is achieved using a gradient elution with a mobile phase consisting of a polar solvent (e.g., water or methanol with additives like ammonium (B1175870) acetate) and a non-polar organic solvent (e.g., acetonitrile (B52724) or tert-methyl butyl ether). researchgate.netnih.gov This allows this compound to be separated from other lipids based on its hydrophobicity.

Mass Spectrometric Detection: The eluent from the HPLC column is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. For quantitative analysis, tandem mass spectrometry (MS/MS) is the method of choice, particularly in the Multiple Reaction Monitoring (MRM) mode. nih.govproteomics.com.au In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]+ or an adduct) of this compound is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. proteomics.com.au This highly specific parent-to-daughter ion transition minimizes matrix interference and provides excellent sensitivity, allowing for accurate quantification even at very low concentrations. proteomics.com.auunc.edu Absolute quantification is achieved using a calibration curve generated from authentic standards. mdpi.com

When larger quantities (milligrams to grams) of pure this compound are needed for structural elucidation, biological activity testing, or as an analytical standard, preparative chromatography is employed. chromatographyonline.cominterchim.com This technique operates on the same principles as analytical chromatography but is scaled up to handle higher sample loads.

The process begins with the development of an effective separation method on an analytical scale (analytical HPLC). interchim.com This method is then transferred to a preparative LC system, which uses columns with a much larger internal diameter and stationary phase volume. chromatographyonline.com The goal is to maximize throughput and recovery while maintaining the required purity. interchim.com

The sample extract is injected onto the preparative column, and the mobile phase carries the components through. Fractions are collected as they elute from the column. uvm.edu These fractions are then analyzed for purity (e.g., by analytical HPLC or TLC), and those containing the pure compound are combined. rochester.edu The solvent is then removed, typically by rotary evaporation, to yield the isolated this compound. chromatographyonline.com While highly effective, the challenge lies in balancing purity, loading capacity, and resolution, as peak broadening can occur with larger sample loads. chromatographyonline.comucl.ac.uk

Table of Mentioned Compounds

Advanced Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable tools for the detailed characterization of this compound. They provide comprehensive information about the molecule's structural features and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For this compound, characteristic signals include those for the methyl protons, methylene (B1212753) protons within the isoprenoid chain, and the protons associated with the alcohol functional group. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further confirming the structure. magritek.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. aocs.org Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and position within the molecule. aocs.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.comorganicchemistrydata.org

Table 1: Representative NMR Data for this compound Precursors and Related Structures

| Nucleus | Chemical Shift Range (ppm) | Assignment |

| ¹H | ~5.1-5.4 | Olefinic protons |

| ¹H | ~3.6-4.2 | Protons adjacent to oxygen |

| ¹H | ~1.6-2.2 | Allylic and methylene protons |

| ¹H | ~0.8-1.7 | Methyl protons |

| ¹³C | ~120-140 | Olefinic carbons |

| ¹³C | ~60-70 | Carbons bonded to oxygen |

| ¹³C | ~10-40 | Aliphatic carbons (methyl, methylene) |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is generalized from typical isoprenoid structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used for monitoring reactions and assessing the purity of this compound.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. itwreagents.commrclab.com The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The presence of C-H bonds in the aliphatic chain will be evidenced by sharp peaks around 2850-3000 cm⁻¹. Monitoring the appearance or disappearance of these bands can be used to follow the progress of a synthesis or degradation reaction.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. imgroupofresearchers.com While this compound itself does not have strong chromophores that absorb in the visible region, it may exhibit absorption in the UV range due to its double bonds. mrclab.com This technique is often used to quantify the concentration of the compound in solution, following the Beer-Lambert Law, and can be valuable for assessing purity by detecting the presence of conjugated impurities that absorb at different wavelengths. imgroupofresearchers.comlibretexts.org

Isotopic Labeling and Tracing Methodologies

Isotopic labeling is a powerful tool for investigating the metabolic fate and biosynthetic pathways of this compound. By introducing atoms with a different number of neutrons (isotopes), researchers can trace the journey of the molecule through complex biological systems.

Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are non-radioactive and can be incorporated into this compound or its precursors. creative-proteomics.comacanthusresearch.com These labeled compounds can then be introduced into a biological system, and their metabolic products can be analyzed by techniques like mass spectrometry or NMR spectroscopy. researchgate.netnih.gov

Metabolic flux analysis using stable isotopes allows for the quantification of the rates of metabolic reactions in a pathway. nih.govnih.govcsic.es By analyzing the distribution of the isotopic label in various metabolites, researchers can determine the relative contributions of different pathways to the synthesis of this compound and its derivatives. This approach has been instrumental in understanding the regulation of isoprenoid biosynthesis in various organisms. nih.govnih.govcsic.es

Table 2: Common Stable Isotopes Used in Isoprenoid Research

| Isotope | Natural Abundance (%) | Detection Method | Application |

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR | Tracing hydrogen atoms, kinetic isotope effect studies |

| ¹³C | 1.1 | Mass Spectrometry, NMR | Tracing carbon backbone, metabolic flux analysis |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR | Tracing nitrogen-containing precursors or derivatives |

| ¹⁸O | 0.20 | Mass Spectrometry | Investigating enzymatic reaction mechanisms involving oxygen |

Radiometric assays utilize radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to measure the activity of enzymes involved in the biosynthesis of this compound. creative-enzymes.com These assays are highly sensitive and specific. creative-enzymes.com

In a typical radiometric assay, a radiolabeled substrate is incubated with an enzyme extract. creative-enzymes.com The reaction is then stopped, and the radioactive product is separated from the unreacted substrate. The amount of radioactivity in the product is then measured, which is directly proportional to the enzyme's activity. This technique has been crucial in identifying and characterizing the enzymes of the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for producing the precursors of all isoprenoids, including this compound. nih.govnih.gov

Method Validation and Quality Control in Academic Research Settings

To ensure the accuracy, reliability, and reproducibility of research findings, the analytical methods used to study this compound must be properly validated. ujpronline.comeuropa.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.com

Key parameters that are assessed during method validation include: europa.eu

Specificity and Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. nih.gov

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (precision). nih.govfda.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. nih.govmdpi.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ujpronline.com

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. fda.gov

Implementing rigorous quality control measures, such as the regular analysis of quality control samples with known concentrations of this compound, is essential for monitoring the performance of the analytical method over time and ensuring the integrity of the generated data. nih.govcopernicus.org

Biological Roles and Cellular Significance of Geranylgeranylisopropanol in Research Models

Involvement in Isoprenoid Biogenesis and Intracellular Trafficking

Geranylgeranylisopropanol is synthesized from geranylgeranyl diphosphate (B83284) (GGPP), a central intermediate in the mevalonate (B85504) pathway. smolecule.com The conversion occurs through enzymatic dephosphorylation reactions. smolecule.com This places GGP within the complex network of isoprenoid metabolism, which is responsible for the synthesis of a vast array of essential molecules.

Direct transport mechanisms for this compound have not been extensively characterized. However, its chemical structure provides insight into its likely behavior. The compound's amphipathic properties, particularly the enhanced lipid solubility conferred by its isopropanol (B130326) group, suggest it can readily interact with and diffuse across cellular membranes. smolecule.com

Specific subcellular localization studies on GGP are not prominent in the literature, but its distribution can be inferred from the localization of its precursor, GGPP, and the enzymes involved in its synthesis. GGPP synthases are found in multiple cellular compartments, reflecting the diverse needs for isoprenoid products. In plant cells, for instance, different isozymes are located in the chloroplasts (for chlorophyll (B73375) and carotenoid synthesis), the endoplasmic reticulum, and mitochondria. smolecule.com This suggests that GGP could be synthesized and present in these various locations, where it may exert localized functions.

| Subcellular Compartment | Associated Precursor (GGPP) Function | Implied Potential Localization of GGP |

| Chloroplasts (in plants) | Precursor for carotenoid and chlorophyll biosynthesis. smolecule.comnih.gov | Stroma and thylakoid membranes. |

| Endoplasmic Reticulum | Substrate for sterol and secondary metabolite production. smolecule.com | ER membrane and lumen. |

| Mitochondria | Role in respiratory chain component biosynthesis. google.comsmolecule.com | Mitochondrial membranes and matrix. |

| Cytosol / Membranes | Substrate for protein prenylation. smolecule.com | Associated with cellular membranes. |

This table summarizes the known locations of this compound's precursor, GGPP, suggesting the potential sites of GGP synthesis and activity.

The amphipathic structure of this compound allows it to insert into the phospholipid bilayers of cellular and organellar membranes. smolecule.com This integration can influence membrane stability and function. smolecule.com Its role as a complex lipid is particularly noted in the context of mitochondrial metabolism, where it may contribute to membrane integrity and function. google.com

Lipid droplets are cellular organelles that store neutral lipids and are central to energy and lipid metabolism. While direct studies detailing GGP's sequestration into lipid droplets are limited, its identity as a lipid molecule synthesized from the isoprenoid pathway makes it a candidate for integration. The isoprenoid pathway generates precursors that can be used for the synthesis of neutral lipids stored within these droplets.

Role as a Key Metabolic Intermediate in Specific Pathways

This compound's primary role in metabolism appears to be that of a metabolic product whose formation can regulate the availability of its own precursor for other critical pathways, rather than acting as a direct intermediate for the synthesis of larger molecules.

This role is not considered applicable to this compound. The key precursor for the biosynthesis of larger isoprenoids such as dolichols and ubiquinones (B1209410) is Geranylgeranyl Diphosphate (GGPP). ontosight.ainih.govnih.gov GGP lacks the pyrophosphate group that is essential for its function as a substrate in the enzymatic reactions that produce these larger derivatives. Its formation from GGPP is a terminal step for this particular molecule.

The synthesis of this compound from GGPP represents a metabolic branch point. The consumption of GGPP for the production of GGP inherently reduces the size of the GGPP pool available for other essential cellular processes. smolecule.com This creates an indirect regulatory mechanism influencing the flux of multiple downstream pathways. By sequestering GGPP, GGP synthesis can modulate the rate of:

Protein Prenylation: The attachment of geranylgeranyl groups to proteins (such as the Ras superfamily of GTPases) is a critical post-translational modification required for their proper membrane localization and function in cell signaling. smolecule.comontosight.ai

Biosynthesis in Plants: In plant cells, the availability of GGPP is rate-limiting for the synthesis of vital compounds like chlorophylls, carotenoids, and gibberellins. nih.govpnas.orgbiorxiv.org

Cholesterol Synthesis: The broader mevalonate pathway, from which GGPP is derived, is also responsible for cholesterol production.

The regulation of metabolic flux is tightly controlled. In rice, for example, a specific recruiting protein can direct GGPP synthase to the thylakoid membranes to specifically channel GGPP towards chlorophyll biosynthesis, highlighting the precise control over this metabolic node that GGP formation could influence. nih.govpnas.org

| Downstream Pathway | Function Dependent on GGPP | Potential Indirect Influence of GGP Synthesis |

| Protein Geranylgeranylation | Membrane anchoring and activity of signaling proteins (e.g., Rab, Rho, Rac). smolecule.comontosight.ai | Reduced availability of GGPP may alter signaling cascades involved in cell growth, proliferation, and survival. nih.gov |

| Carotenoid Biosynthesis | Production of pigments for photosynthesis and antioxidants. biorxiv.org | May modulate the levels of carotenoids by competing for the common GGPP substrate pool. |

| Chlorophyll Biosynthesis | Synthesis of the phytyl tail of chlorophyll for photosynthesis. nih.govpnas.org | Could influence photosynthetic efficiency by altering the rate of chlorophyll production. |

| Gibberellin Biosynthesis | Production of plant hormones regulating growth and development. nih.gov | May impact plant development by limiting the precursor supply for these essential hormones. |

| Ubiquinone (Coenzyme Q) Biosynthesis | Formation of the isoprenoid tail of Coenzyme Q, essential for the mitochondrial respiratory chain. nih.gov | Could indirectly affect cellular respiration by modulating ubiquinone synthesis. |

| Dolichol Biosynthesis | Formation of dolichol phosphate (B84403), a lipid carrier for protein N-glycosylation. nih.gov | May influence protein modification and folding by affecting the dolichol pathway. |

This table outlines key metabolic pathways that depend on GGPP and how they might be indirectly influenced by the metabolic flux towards GGP synthesis.

Interplay with Cellular Macromolecules and Structures

This compound has been shown to interact with and influence key cellular components, acting as a bioactive molecule. smolecule.com Its most noted interactions are with telomeres and components of the extracellular matrix.

Research indicates that GGP plays a protective role for telomeres, the repetitive nucleotide sequences at the ends of chromosomes that safeguard DNA from degradation during cell division. fifty7kind.com By protecting telomeres from shortening, GGP helps maintain the replicative capacity of cells. fifty7kind.com

Furthermore, GGP is reported to influence the metabolism of the extracellular matrix. Studies have shown it can boost the synthesis of Collagen Type I and hyaluronic acid, crucial macromolecules for maintaining the structural integrity and hydration of tissues. fifty7kind.com It also appears to interact with and potentially inhibit certain enzymes involved in cellular aging and inflammation. smolecule.com While direct binding to cytoskeletal filaments has not been documented, the cytoskeleton is fundamental for organizing the cell and transporting organelles, processes that could be indirectly affected by GGP's influence on membrane dynamics and cell signaling. nih.govfrontiersin.org

| Macromolecule / Structure | Nature of Interaction / Role | Research Finding |

| Telomeres | Protective; limits shortening. | Helps preserve telomere length, supporting cellular longevity and maintaining the replicative potential of cells. fifty7kind.com |

| Signaling Proteins | Modulatory; influences signaling pathways. | Can influence pathways associated with cell proliferation and apoptosis. smolecule.com |

| Enzymes | Inhibitory. | May inhibit certain enzymes that contribute to inflammation and cellular aging. smolecule.com |

| Collagen | Upregulates synthesis. | Studies report a significant increase in Collagen Type I synthesis. fifty7kind.com |

| Hyaluronic Acid | Upregulates synthesis. | Shown to boost the synthesis of this key molecule involved in skin moisture. fifty7kind.com |

This table summarizes the reported interactions and interplay between this compound and various cellular macromolecules and structures.

Membrane-Associated Functions and Interactions with Membrane Proteins

This compound's structure facilitates its interaction with the lipid bilayers of cellular membranes. As a complex lipid, it can influence membrane stability and functionality. smolecule.com Research suggests that GGP plays a role in the metabolism of mitochondria, organelles that are themselves defined by a complex membrane system. philab.eu The interaction of GGP with membranes is a critical aspect of its biological activity, positioning it as a mediator between metabolic processes and cellular signaling pathways. smolecule.com

The amphipathic character of GGP allows it to integrate into the cell membrane, potentially altering its physical properties. This interaction can affect the function of integral and peripheral membrane proteins. While direct protein binding studies with GGP are not extensively detailed in the available literature, its precursor, GGPP, is essential for the prenylation of proteins, a process that anchors them to membranes. This indirect mechanism underscores the importance of geranylgeranyl compounds in mediating protein-membrane interactions.

Studies involving near-infrared light have shown that energy can be absorbed by the cellular membrane, leading to alterations in the electron status of its molecular components. bcgsc.ca This process activates cellular transport mechanisms and stimulates mitochondria, indicating that compounds residing within the membrane can play a role in cellular energy dynamics. bcgsc.ca As a membrane-interacting molecule, GGP is positioned to potentially influence such biophysical phenomena.

Potential Linkages to Post-Translational Protein Modification Cycles

This compound is intrinsically linked to the post-translational modification of proteins, specifically through its synthesis from geranylgeranyl diphosphate (GGPP). smolecule.com GGPP is a key substrate in the process of protein prenylation, where the geranylgeranyl moiety is covalently attached to cysteine residues of target proteins. smolecule.com This modification is crucial for the proper localization and function of a wide array of proteins, including members of the Ras superfamily of small GTPases, which are vital regulators of cell signaling. smolecule.com

This prenylation allows proteins to anchor to cell membranes and participate in critical signaling cascades that control cell proliferation, differentiation, and survival. smolecule.com The enzymes responsible for this modification are geranylgeranyltransferases. The availability of GGPP, and thus its metabolite GGP, is tied to the mevalonate pathway, which is the central route for isoprenoid biosynthesis. smolecule.com Therefore, the cellular pool of GGP is connected to the flux of this pathway and its capacity to provide substrates for post-translational modifications.

While GGP itself is not directly attached to proteins, its metabolic relationship with GGPP places it at a nexus of cellular regulation. The conversion from GGPP to GGP is an enzymatic process involving phosphatases, indicating a regulated metabolic step. smolecule.com

Contribution to Cellular Homeostasis and Signaling Pathways (Mechanistic Focus)

This compound contributes to the maintenance of cellular homeostasis, the state of stable internal conditions necessary for a cell's survival and proper function. bcgsc.caulprospector.com Its role extends to influencing key cellular signaling pathways that govern fundamental processes such as cell growth and programmed cell death (apoptosis). smolecule.com

Modulation of Enzyme Activities via Direct or Indirect Interaction

Research findings indicate that this compound can modulate the activity of various enzymes. Studies have suggested that it may act as an inhibitor for certain enzymes that are implicated in cellular aging and inflammatory processes. smolecule.com The regulation of enzyme activity is a cornerstone of cellular control, allowing cells to respond to internal and external cues. patsnap.com

A specific example of GGP's influence on signaling pathways involves its effect on melanogenesis. One study demonstrated that this compound suppresses the production of melanin (B1238610) in B16F10 mouse melanoma cells by inhibiting the PI3K/Akt signaling pathway. philab.eu This pathway is a critical regulator of cell growth, survival, and metabolism, and its modulation by GGP points to a specific molecular mechanism of action.

Furthermore, the enzyme geranylgeranyl diphosphate synthase, which produces GGP's precursor, contains a binding site for GGPP that can act as a feedback inhibition mechanism, highlighting the tight regulation of the isoprenoid pathway. smolecule.com The conversion of GGPP to GGP itself is mediated by specific phosphatases, representing another point of enzymatic control. smolecule.com

Table 1: Observed Effects of this compound on Enzyme Activity and Signaling

| Affected Process/Pathway | Observed Effect of GGP | Research Model | Reference |

|---|---|---|---|

| Inflammation and Cellular Aging | Inhibition of associated enzymes | In vitro studies | smolecule.com |

| PI3K/Akt Signaling Pathway | Inhibition | B16F10 mouse melanoma cells | philab.eu |

| Melanogenesis | Suppression | B16F10 mouse melanoma cells | philab.eu |

Involvement in Cellular Stress Response Pathways at a Molecular Level

A significant aspect of this compound's function is its contribution to cellular stress response pathways, particularly in combating oxidative stress. philab.eumdpi.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, can lead to damage of cellular macromolecules and disrupt homeostasis. frontiersin.org

GGP has been shown to protect cells from oxidative damage. ulprospector.com This protective effect can enhance mitochondrial function and promote cell survival under stressful conditions. Mitochondria are primary sites of ROS production, and their optimal functioning is crucial for cellular health. By mitigating oxidative damage, GGP helps maintain the integrity of cellular components and pathways. This antioxidant activity is a key molecular mechanism through which GGP contributes to cellular longevity and resistance to age-related decline. fifty7kind.com

The cellular stress response is a complex network of signaling pathways that cells activate to cope with various insults. frontiersin.orgfrontiersin.org These responses include the unfolded protein response, DNA damage repair, and autophagy. bcgsc.cafrontiersin.org GGP's protective role against oxidative stress suggests its integration into the broader network of cellular defense mechanisms.

Table 2: Role of this compound in Cellular Stress Response

| Stress Factor | Molecular Action of GGP | Cellular Outcome | Reference |

|---|---|---|---|

| Oxidative Stress / Free Radicals | Protective action, antioxidant properties | Enhanced mitochondrial activity, cell survival, maintenance of telomere length | philab.euulprospector.com |

Comparative Studies of this compound in Diverse Biological Systems

The fundamental nature of the isoprenoid biosynthetic pathway is underscored by its conservation across different domains of life, from bacteria to humans. smolecule.com This shared metabolic heritage suggests that its products, including geranylgeranyl compounds, may have conserved or analogous roles in diverse biological systems.

Research in Prokaryotic Model Organisms (e.g., bacterial metabolism)

While much of the research on this compound has been conducted in eukaryotic systems, particularly mammalian cells, the conservation of the underlying metabolic pathway provides a basis for considering its potential roles in prokaryotes. smolecule.com Bacteria utilize the mevalonate or a related pathway to produce isoprenoid precursors for various essential functions.

In prokaryotes, the cell membrane is a critical, multi-functional structure that, in the absence of mitochondria, is the site of energy generation through respiration and electron transport. openedition.org Given GGP's established amphipathic nature and its interaction with eukaryotic membranes, it is plausible that similar molecules in bacteria could play roles in membrane structure and function. They could influence membrane fluidity, stability, and the activity of membrane-bound enzyme systems essential for bacterial metabolism and survival.

Prokaryotic cells must also maintain redox homeostasis to adapt to changing environments. nih.gov They possess complex regulatory networks to sense and respond to oxidative stress. Isoprenoid compounds in other systems are known to have antioxidant properties. Therefore, it is conceivable that geranylgeranyl derivatives in bacteria could participate in protecting the cell from oxidative damage, a function analogous to that observed for GGP in eukaryotes. However, specific studies detailing the presence and direct metabolic functions of this compound in bacterial model organisms like E. coli or Bacillus subtilis are not prominent in the current body of scientific literature. Further research is required to elucidate the specific roles of GGP and related compounds within prokaryotic cellular physiology.

Research in Eukaryotic Model Systems (e.g., plant chloroplasts, fungal pathways, specific immortalized cell lines)

Direct research focusing on the synthetic compound this compound within plant chloroplasts and fungal metabolic pathways is not extensively documented in scientific literature. However, its biological and cellular significance can be inferred by examining the roles of its natural precursor, Geranylgeranyl Diphosphate (GGPP), a pivotal intermediate in the isoprenoid pathway across these eukaryotic systems.

Research Context in Plant Chloroplasts

In plants, the isoprenoid pathway is fundamental, and its C20 branch, which produces GGPP, is critically active within chloroplasts. oup.comresearchgate.net Chloroplasts are the primary sites for photosynthesis, and GGPP is the direct precursor for several molecules essential for this process, including the phytol (B49457) tail of chlorophylls, all carotenoids, plastoquinone, and tocopherols. oup.comresearchgate.net The synthesis of these compounds is indispensable for light-harvesting, photoprotection, and electron transport within the thylakoid membranes. mdpi.comresearchgate.net

The enzymes responsible for producing GGPP, Geranylgeranyl Diphosphate Synthases (GGPPS), are themselves subjects of significant research. nih.gov Studies in model plants like Arabidopsis thaliana have revealed multiple GGPPS paralogs that are targeted to different subcellular compartments, including plastids (chloroplasts), mitochondria, and the endoplasmic reticulum. nih.gov This distribution suggests that GGPP biosynthesis is highly regulated to meet the specific metabolic demands of different organelles and tissues. nih.gov For instance, the GGPPS11 isoform in A. thaliana is abundantly expressed in photosynthetic tissues, likely supplying the GGPP needed for the synthesis of photosynthesis-related compounds. nih.gov The study of GGPP metabolism in chloroplasts provides the essential biochemical context for understanding how a related synthetic molecule like this compound might interact with or influence these vital pathways.

Research Context in Fungal Pathways

Fungi possess a rich and diverse metabolism, producing a vast array of natural products, many of which originate from the isoprenoid pathway. GGPP serves as a key precursor for many of these fungal metabolites, including certain meroterpenoids. mdpi.com Fungal metabolic pathways can be remarkably complex, sometimes involving the crosstalk between two separate biosynthetic gene clusters (BGCs) to construct a final dimeric product. mdpi.com The study of these pathways is crucial for discovering novel bioactive compounds. For example, the basidiomycetous fungus Ustilago maydis produces glycolipids whose biosynthesis is partially localized in peroxisomes and is linked to fatty acid degradation. nih.gov While this compound is not a documented natural fungal product, the foundational pathways that produce its precursor are central to fungal biology and a target for research into new antifungal agents. researchgate.net

Research in Specific Immortalized Cell Lines

Immortalized cell lines, which are primary cells modified to bypass the normal limits of cellular division (the Hayflick limit), are foundational tools in biomedical research. nih.govfrontiersin.org These lines provide a stable and reproducible system for studying cellular processes. frontiersin.orgnih.gov While broad screenings across various immortalized lines have not been a primary focus, research on this compound has utilized human eukaryotic cell models, particularly in the context of dermatology. One key finding is that this compound may help stabilize telomeres, the protective caps (B75204) on the ends of chromosomes that shorten with cell division. pnas.org This action is considered a potential mechanism for delaying cellular aging. pnas.org Furthermore, at least one study has indicated that this compound can suppress melanogenesis (the production of melanin) by inhibiting the PI3K/Akt signaling pathway, a central pathway in cell growth and survival. chanhtuoi.com

Table 1: Summary of Research Contexts for this compound and its Precursor (GGPP) in Eukaryotic Systems

| Model System | Key Molecule Studied | Research Focus | Findings/Significance | Citations |

| Plant Chloroplasts | Geranylgeranyl Diphosphate (GGPP) | Primary Metabolism | GGPP is the essential precursor for chlorophylls, carotenoids, and plastoquinones, which are vital for photosynthesis and photoprotection. | oup.comresearchgate.netnih.gov |

| Fungal Pathways | Geranylgeranyl Diphosphate (GGPP) | Secondary Metabolism | GGPP is a key building block for a diverse array of fungal natural products, including meroterpenoids. | mdpi.com |

| Immortalized Human Cell Lines | This compound | Cellular Aging & Signaling | Studied for its role in telomere stabilization and its ability to suppress melanogenesis via inhibition of the PI3K/Akt pathway. | pnas.orgchanhtuoi.com |

Evolutionary Perspectives on Isoprenoid Metabolism and this compound Presence

This compound is a synthetic molecule and thus does not have a natural presence in the evolutionary history of life. Its relevance from an evolutionary perspective is derived entirely from its structural similarity to Geranylgeranyl Diphosphate (GGPP), an intermediate in one of life's most ancient and conserved metabolic networks: the isoprenoid biosynthesis pathway.

Isoprenoids are arguably the most diverse class of natural products, found in all three domains of life (Archaea, Bacteria, and Eukaryota) where they serve fundamental roles as hormones, pigments, and membrane components. pnas.orgnih.gov The universal building blocks for all isoprenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.comnih.gov

Two distinct and non-homologous pathways evolved to produce these precursors:

The Mevalonate (MVA) Pathway: This pathway is found universally in archaea and eukaryotes, as well as in a few bacteria. nih.govmdpi.com Its ancient roots have led some researchers to propose that a version of the MVA pathway was present in the Last Universal Common Ancestor (LUCA), although this remains a topic of debate. nih.govoup.com

The Methylerythritol 4-Phosphate (MEP) Pathway: This pathway is characteristic of most bacteria and is also found in the plastids of plants and algae, a relic of the endosymbiotic origin of these organelles. pnas.orgmdpi.com

The existence of these two separate pathways for the same essential precursors is a major topic in evolutionary biology. pnas.orgnih.gov Each domain of life appears to possess a characteristic major pathway for isoprenoid synthesis. nih.gov

Within this ancient framework, the C20 molecule GGPP is formed by the condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS). oup.com The GGPPS enzyme family has its own rich evolutionary history. In plants, for instance, gene duplication events within the GGPPS family, beginning as early as the emergence of nonvascular plants, led to functional divergence. nih.govnih.gov This "neofunctionalization" allowed for the evolution of enzymes that produce different chain-length products, such as Geranyl Diphosphate (GPP, C10), the precursor to monoterpenes used in plant defense and signaling. nih.govplantae.org This evolutionary flexibility enabled plants to develop complex profiles of specialized metabolites, giving them adaptive advantages. plantae.org

Therefore, while this compound is a product of modern chemistry, it is designed to interact with or mimic a component of a deeply conserved biological system. Its research value is predicated on the fact that the cellular machinery related to GGPP—from its synthesis by GGPPS to its use by downstream enzymes—has been shaped by billions of years of evolution to become a central hub of metabolism in all higher life forms.

Table 2: Key Pathways and Enzymes in Isoprenoid Evolution

| Pathway / Enzyme | Description | Evolutionary Significance | Citations |

| Mevalonate (MVA) Pathway | Synthesizes IPP/DMAPP from acetyl-CoA. | Found in Archaea and Eukaryotes. Considered ancient and possibly present in LUCA. | nih.govnih.govoup.com |

| Methylerythritol 4-Phosphate (MEP) Pathway | Synthesizes IPP/DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. | Found in most Bacteria and plant plastids. Acquired by eukaryotes via endosymbiosis. | pnas.orgmdpi.com |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Catalyzes the formation of C20 GGPP from IPP and DMAPP. | Undergone gene duplication and functional divergence, especially in plants, allowing for the evolution of new metabolic capabilities (e.g., GPP synthesis). | oup.comnih.govnih.gov |

Synthetic Chemistry Approaches to Geranylgeranylisopropanol and Its Analogs for Research Purposes

Total Synthesis Strategies for Definitive Structural Assignment and Reagent Supply

While a definitive, peer-reviewed total synthesis of geranylgeranylisopropanol is not extensively documented in publicly available literature, a plausible and logical synthetic route can be devised based on established principles of organic chemistry. Such a synthesis would be invaluable for confirming the compound's structure and for producing it in quantities not easily obtainable from natural sources.

A logical retrosynthetic analysis of this compound (1) suggests a convergent approach. The primary disconnection would be at the C2-C3 bond, revealing geranylgeranyl acetone (B3395972) (2) and a methyl nucleophile equivalent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This disconnection is based on the robust and high-yielding Grignard reaction, a classic method for forming tertiary alcohols from ketones. organic-chemistry.orgvedantu.com

Geranylgeranyl acetone (2) can be further disconnected at the C4-C5 bond. This leads to a C₅ building block, acetone, and a C₁₈ geranylgeranyl electrophile, such as geranylgeranyl bromide (3). This strategy, however, can be complicated by the potential for multiple alkylations of the acetone enolate.

A more controlled approach involves a Wittig-type reaction. For instance, geranylgeranyl acetone (2) can be disconnected to form geranylacetone (B162166) (a C₁₅ ketone) and a C₅ phosphonium (B103445) ylide. Iterative applications of this strategy, using smaller isoprenoid building blocks like geraniol (B1671447) or farnesol (B120207), are common in terpene synthesis. google.com A key consideration in these approaches is the stereocontrol of the double bonds. The (5E,9E,13E)-stereochemistry of this compound must be established during the synthesis of the geranylgeranyl chain. This is often achieved by using stereoselective olefination reactions, such as the Julia or Wittig-Horner-Emmons reactions, which favor the formation of E-alkenes. google.com

Table 1: Plausible Retrosynthetic Disconnections for this compound

| Target Molecule | Key Disconnection | Precursors | Rationale |

| This compound (1) | C2-C3 bond (C-C) | Geranylgeranyl acetone (2), Methyl Grignard Reagent | Reliable formation of a tertiary alcohol via Grignard reaction. |

| Geranylgeranyl acetone (2) | C4-C5 bond (C-C) | Geranylgeranyl bromide (3), Acetone enolate equivalent | Standard ketone alkylation; potential for side reactions. |

| Geranylgeranyl bromide (3) | C-Br bond | Geranylgeraniol (B1671449) (4) | Standard conversion of a primary alcohol to an alkyl halide. |

As this compound is a chiral molecule (with a stereocenter at C2), the development of stereoselective synthetic methods is a key objective for accessing enantiomerically pure material for biological evaluation.

Asymmetric Catalysis: A stereoselective version of the Grignard or related organometallic addition to geranylgeranyl acetone could be achieved using a chiral catalyst. For instance, the addition of dialkylzinc reagents to ketones in the presence of a chiral amino alcohol catalyst can provide enantiomerically enriched tertiary alcohols. While this method is well-established for smaller substrates, its application to a sterically demanding ketone like geranylgeranyl acetone would require optimization.

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary. For example, geranylgeranoic acid could be coupled to a chiral auxiliary, followed by a series of reactions to introduce the isopropanol (B130326) moiety. The auxiliary would direct the stereochemical outcome of a key bond-forming step, and its subsequent removal would yield the enantiomerically enriched product.

Kinetic Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers could potentially be resolved. Enzymatic kinetic resolution, using lipases to selectively acylate one enantiomer of the alcohol, is a common and effective method for separating racemic alcohols. nih.gov

Semisynthetic Routes from Readily Available Natural Precursors

Given the structural complexity of the geranylgeranyl chain, a semisynthetic approach starting from a readily available natural precursor is often more practical and cost-effective than a total synthesis.

The most logical precursor for a semisynthesis of this compound is geranylgeraniol (4) . Geranylgeraniol is a naturally occurring diterpene alcohol that can be isolated from various plant sources or produced via microbial fermentation, making it a sustainable starting material. nih.govwikipedia.org

The conversion of geranylgeraniol (4) to this compound (1) would likely proceed through a two-step sequence:

Oxidation of Geranylgeraniol: The primary alcohol of geranylgeraniol would first be oxidized to the corresponding aldehyde, geranylgeranial. This can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to avoid over-oxidation to the carboxylic acid and to preserve the sensitive double bonds.

Grignard Addition: The resulting aldehyde would then be reacted with a methyl Grignard reagent (CH₃MgBr) to yield the secondary alcohol, which upon subsequent oxidation would give geranylgeranyl acetone (2). A final Grignard reaction with another equivalent of methyl Grignard reagent on the ketone (2) would furnish the target tertiary alcohol, this compound (1). masterorganicchemistry.comaskiitians.com